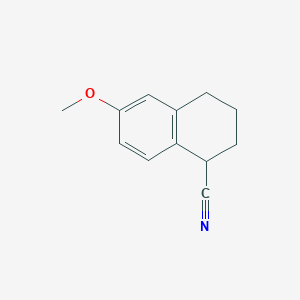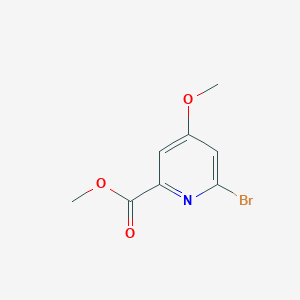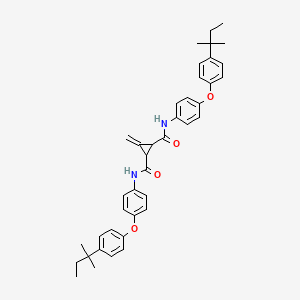
3-methylene-N1,N2-bis(4-(4-(tert-pentyl)phenoxy)phenyl)cyclopropane-1,2-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound is complex, with a cyclopropane ring at its core. Attached to this ring are two carboxamide groups, each linked to a phenyl ring. Each phenyl ring is further linked to a phenoxy group, which is in turn linked to a tert-pentyl group.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the search results. These would include characteristics like its melting point, boiling point, solubility in various solvents, and stability under different conditions .科学的研究の応用
Synthesis and Characterization of Advanced Polymeric Materials
Research has focused on the synthesis of polyamic acids and the subsequent preparation of polyimide (PI) films through various heat treatment processes. These studies emphasize the correlation between the monomer structure and the resulting PI films' properties, including thermal and mechanical properties, optical transparency, and solubility. The introduction of specific functional groups, such as ether bonds, fluorine substituents, and sulfone groups, into the diamine monomers used in the synthesis has been shown to significantly influence these properties (Hara Jeon et al., 2022).
Enhancement of Polymer Solubility and Film Formation
The development of new polyamides with flexible main-chain ether linkages and ortho-phenylene units has been explored. These polyamides, synthesized from specific diamine and dicarboxylic acid precursors, demonstrate noncrystalline structures, high solubility in various solvents, and the ability to form transparent, flexible, and tough films. The inherent viscosities and thermal stability of these polyamides suggest their potential for various applications, highlighting the importance of molecular design in achieving desired material properties (S. Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).
Catalytic and Bioremediation Applications
Certain complexes derived from similar structural motifs have been studied for their catalytic activities, including the polymerization of ethylene to produce polyethylene with varying molecular weights and efficiencies. The influence of substituents on the catalytic activity and the molecular weight of the resulting polyethylene underscores the potential of these complexes in tailoring polymerization processes to achieve specific polymer properties (H. Terao et al., 2006).
Additionally, enzymes hosted in reverse micelles have been investigated for the bioremediation of environmental pollutants, such as Bisphenol A (BPA). This approach enhances the solubility and stability of enzymes in organic media, offering a novel strategy for the degradation of hydrophobic phenolic compounds in non-aqueous environments (Urvish Chhaya & A. Gupte, 2013).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-N,2-N-bis[4-[4-(2-methylbutan-2-yl)phenoxy]phenyl]-3-methylidenecyclopropane-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H44N2O4/c1-8-39(4,5)27-10-18-31(19-11-27)45-33-22-14-29(15-23-33)41-37(43)35-26(3)36(35)38(44)42-30-16-24-34(25-17-30)46-32-20-12-28(13-21-32)40(6,7)9-2/h10-25,35-36H,3,8-9H2,1-2,4-7H3,(H,41,43)(H,42,44) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINRXHSTPVXJOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3C(C3=C)C(=O)NC4=CC=C(C=C4)OC5=CC=C(C=C5)C(C)(C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H44N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methylene-N1,N2-bis(4-(4-(tert-pentyl)phenoxy)phenyl)cyclopropane-1,2-dicarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-7-[(naphthalen-1-yl)methyl]-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2987683.png)

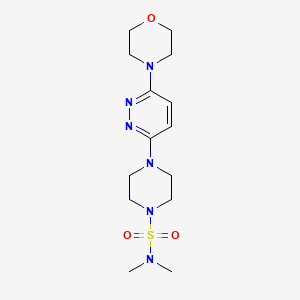
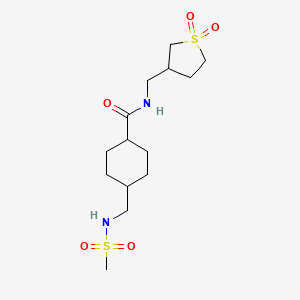
![Tert-butyl 4-([(2-chloropyrimidin-5-YL)oxy]methyl)piperidine-1-carboxylate](/img/structure/B2987688.png)

![1-(benzo[d]oxazol-2-yl)-N-(3-chloro-2-methylphenyl)pyrrolidine-2-carboxamide](/img/structure/B2987691.png)

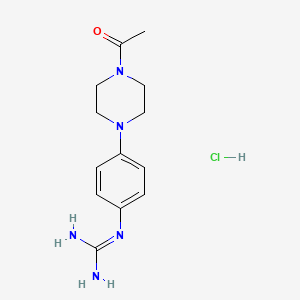
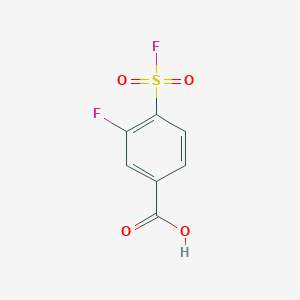
![2-[4-(4-isopropylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2987698.png)
![3-{[4-(3-methoxyphenyl)piperazino]carbonyl}-6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2987700.png)
